1,3-Dicyclohexylthiourea

Description

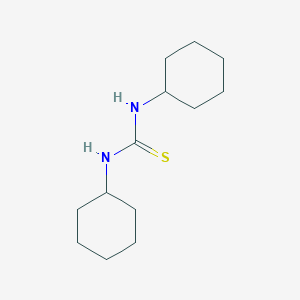

Structure

3D Structure

Properties

IUPAC Name |

1,3-dicyclohexylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2S/c16-13(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h11-12H,1-10H2,(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAJICSGLHKRDLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=S)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2S | |

| Record name | N,N'-DICYCLOHEXYLTHIOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20174 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9020451 | |

| Record name | N,N'-Dicyclohexylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N,n'-dicyclohexylthiourea appears as white crystals. (NTP, 1992), White solid; [CAMEO] White odorless crystalline powder; [Alfa Aesar MSDS] | |

| Record name | N,N'-DICYCLOHEXYLTHIOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20174 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N'-Dicyclohexylthiourea | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6366 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 0.1 mg/mL at 70 °F (NTP, 1992) | |

| Record name | N,N'-DICYCLOHEXYLTHIOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20174 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.0000221 [mmHg] | |

| Record name | N,N'-Dicyclohexylthiourea | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6366 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1212-29-9 | |

| Record name | N,N'-DICYCLOHEXYLTHIOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20174 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dicyclohexylthiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1212-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Dicyclohexylthiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001212299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dicyclohexylthiourea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33443 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiourea, N,N'-dicyclohexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N'-Dicyclohexylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-(dicyclohexyl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.564 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N'-DICYCLOHEXYLTHIOUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/854CTM0T34 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N,N'-DICYCLOHEXYLTHIOUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4150 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Dicyclohexylthiourea

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of 1,3-Dicyclohexylthiourea, a compound with diverse applications in chemistry and material science. It covers its fundamental identifiers, physicochemical properties, synthesis protocols, and analytical methodologies.

Chemical Identifiers and Nomenclature

This compound is a symmetrically substituted thiourea derivative featuring two cyclohexyl groups attached to the nitrogen atoms.[1] Its unique structure contributes to its chemical properties and reactivity.[1] The primary identifiers for this compound are summarized below.

| Identifier Type | Value | Reference |

| CAS Number | 1212-29-9 | [1][2][3][4][5] |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₁₃H₂₄N₂S | [1][2] |

| PubChem CID | 727200 | [2][3] |

| EINECS | 214-920-7 | [2][5][6] |

| InChI | InChI=1S/C13H24N2S/c16-13(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h11-12H,1-10H2,(H2,14,15,16) | [1][6] |

| InChI Key | KAJICSGLHKRDLN-UHFFFAOYSA-N | [1][6] |

| Canonical SMILES | C1CCC(CC1)NC(=S)NC2CCCCC2 | [1][6] |

| Synonyms | N,N'-Dicyclohexylthiourea, 1,3-Bis(cyclohexyl)thiourea, DCXU | [1][2][6] |

Physicochemical Properties

The compound is typically a white crystalline solid at room temperature.[2] It is characterized by low solubility in water and may be sensitive to prolonged air exposure.[1][5] Its key physical and chemical properties are detailed in the following table.

| Property | Value | Reference |

| Molecular Weight | 240.41 g/mol | [1][5] |

| Melting Point | 33 °C / 178-181 °C | [3][5][7] |

| Boiling Point | 345.3 °C at 760 mmHg | [3][8] |

| Density | 1.05 g/cm³ | [3][8] |

| Flash Point | 162.6 °C | [3][8] |

| Water Solubility | <0.1 mg/mL at 70° F; <0.01 g/100 mL at 21 °C | [1][2][8] |

| Vapor Pressure | 6.23E-05 mmHg at 25°C | [3] |

| LogP | 3.89770 | [3] |

Note: A significant discrepancy in the reported melting point exists in the literature, with some sources citing 33°C and others around 180°C. This may be due to different polymorphic forms or measurement conditions.

Applications and Research Interest

This compound is utilized across several scientific and industrial domains due to its chemical characteristics.

-

Coordination Chemistry : It serves as a ligand in the formation of metal complexes, with studies demonstrating its ability to coordinate with metals like cobalt.[1] The steric bulk of the cyclohexyl groups can influence the coordination geometry and packing of these complexes.[1]

-

Corrosion Inhibition : The compound is effective as a corrosion inhibitor for metals, particularly in acidic environments.[1]

-

Rubber Industry : It functions as an accelerator in the vulcanization process, speeding up the curing of rubber to enhance its strength, durability, and elasticity.[2]

-

Material Science : Its properties are suitable for use in polymer formulations and as a tool in crystal engineering, where it can act as a hydrogen bond donor and acceptor to influence crystal packing.[1]

-

Synthetic Chemistry : It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals.[2] Derivatives have also been explored for their catalytic properties in organic reactions.[1]

Caption: Key application areas of this compound.

Experimental Protocols

Synthesis via Reflux Reaction

A common method for synthesizing this compound involves the reaction of thiourea with cyclohexylamine.[1] A patented method highlights the use of a phase-transfer catalyst in an aqueous medium.[7]

Materials:

-

Thiourea

-

Cyclohexylamine

-

Polyethylene glycol 400 (PEG-400) as a catalyst

-

Water (solvent)

-

Reaction flask with reflux condenser

Procedure:

-

Combine thiourea (12 mmol), cyclohexylamine (20 mmol), and PEG-400 (0.12 mmol) in a reaction flask.[7]

-

Add 18 mL of water to the mixture.[7]

-

Heat the mixture to reflux under normal atmospheric pressure.[7]

-

Maintain the reflux for 24 hours to allow the reaction to complete.[7]

-

After the reaction period, cool the mixture. The product will precipitate out of the solution.[7]

-

Isolate the solid product by filtration. The filtrate, containing the solvent and catalyst, can be recovered for reuse.[7]

-

Wash the collected solid with water to remove any residual impurities.[7]

-

Dry the purified product. This procedure reportedly yields N,N'-dicyclohexylthiourea with an 86% efficiency.[7]

Caption: General workflow for the synthesis of this compound.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method for the quantification of thiourea derivatives, often required for pharmacokinetic studies or trace analysis. While specific protocols for this compound are not detailed, the methodology for the structurally similar 1,3-dicyclohexylurea (DCU) provides a strong template.[9][10]

Instrumentation:

-

Liquid Chromatography system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[9]

Sample Preparation:

-

Dissolve a precise amount of the compound in a suitable organic solvent (e.g., methanol, acetonitrile) to create a stock solution.[11]

-

For analysis in complex matrices like plasma, a protein precipitation step followed by dilution is typically required.

LC Parameters (Adapted from DCU analysis):

-

Column: A reverse-phase column such as a C18 is appropriate (e.g., Thermo Electron Aquasil-C18, 2.1 × 20 mm, 3.0 µm).[9]

-

Mobile Phase A: 0.1% formic acid in water.[9]

-

Mobile Phase B: 100% acetonitrile.[9]

-

Gradient: A fast gradient, for example, starting at 10% B, ramping to 90% B, holding, and then re-equilibrating.[9]

-

Flow Rate: Approximately 0.5 mL/min.[9]

MS/MS Parameters (Hypothetical, based on DCU):

-

Ionization Mode: Positive ion mode.[10]

-

Ion Spray Voltage: ~5,000 V.[10]

-

Source Temperature: ~600 °C.[10]

-

MRM Transition: A specific Multiple Reaction Monitoring (MRM) transition must be determined by infusing the pure compound. This involves selecting the precursor ion (e.g., [M+H]⁺) and a characteristic product ion formed via collision-induced dissociation.

Caption: A typical workflow for quantitative analysis via LC-MS/MS.

Safety and Handling

This compound is considered a combustible compound.[2] When heated to decomposition, it can emit very toxic fumes, including mixed oxides of nitrogen (NOx).[2][5] It is incompatible with strong acids and oxidizing agents.[5] Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves and safety glasses, should be followed during handling. Store in a cool, dry place at ambient temperatures.[2]

References

- 1. Buy this compound | 1212-29-9 [smolecule.com]

- 2. guidechem.com [guidechem.com]

- 3. guidechem.com [guidechem.com]

- 4. This compound, CAS No. 1212-29-9 - iChemical [ichemical.com]

- 5. This compound CAS#: 1212-29-9 [m.chemicalbook.com]

- 6. Dicyclohexylthiourea | C13H24N2S | CID 727200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN1962630A - N'-dicyclohexyl thiourea preparation method - Google Patents [patents.google.com]

- 8. This compound | CAS#:1212-29-9 | Chemsrc [chemsrc.com]

- 9. benchchem.com [benchchem.com]

- 10. Pharmacokinetic evaluation of a 1,3-dicyclohexylurea nanosuspension formulation to support early efficacy assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

The Multifaceted Roles of 1,3-Dicyclohexylthiourea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dicyclohexylthiourea, a versatile organosulfur compound, has garnered significant interest across various scientific disciplines. This technical guide provides a comprehensive overview of its core chemical properties, synthesis, and burgeoning applications. With a molecular formula of C₁₃H₂₄N₂S and a molecular weight of approximately 240.41 g/mol , this compound serves as a key intermediate in organic synthesis, a robust corrosion inhibitor, and a scaffold of interest in medicinal chemistry.[1] This document details its physicochemical characteristics, provides explicit experimental protocols for its synthesis and application, and explores its emerging role in the modulation of biological pathways, offering a valuable resource for professionals in chemical and pharmaceutical research.

Core Properties of this compound

This compound is a white crystalline solid at room temperature.[2][3] Its structural features, particularly the two cyclohexyl groups attached to the thiourea core, impart unique solubility and reactivity characteristics. A summary of its key quantitative data is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₄N₂S | [1] |

| Molecular Weight | 240.41 g/mol | [1] |

| CAS Number | 1212-29-9 | [1] |

| Appearance | White crystalline solid | [2][3] |

| Melting Point | 178-181 °C | [1] |

| Solubility | Insoluble in water | [2][3] |

| Boiling Point | 345.3 °C at 760 mmHg | |

| Flash Point | 162.6 °C | |

| Density | 1.05 g/cm³ |

Table 1: Physicochemical Properties of this compound

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of thiourea with cyclohexylamine in the presence of a catalyst.

Materials:

-

Thiourea

-

Cyclohexylamine

-

Polyethylene glycol 400 (PEG-400)

-

Water

Procedure:

-

In a reaction vessel, combine 12 mmol of thiourea, 20 mmol of cyclohexylamine, and 0.12 mmol of PEG-400 in 18 mL of water.

-

Heat the mixture to reflux under normal atmospheric pressure.

-

Maintain the reflux for 24 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution.

-

Filter the mixture to collect the solid product. The filtrate, containing the catalyst and solvent, can be recovered.

-

Wash the collected solid with water.

-

Dry the purified product to obtain this compound.

This protocol has been reported to yield approximately 2.3 g of N,N'-dicyclohexylthiourea, corresponding to a yield of 86%, with a melting point of 178-181°C.

Application as a Corrosion Inhibitor for Mild Steel

This compound has demonstrated efficacy as a corrosion inhibitor for mild steel in saline environments. The following protocol outlines a typical weight loss study to evaluate its performance.

Materials:

-

Mild steel specimens (e.g., 4 cm x 1 cm x 0.2 cm)

-

3.5% NaCl solution (or other corrosive medium)

-

This compound

-

Acetone

-

Deionized water

Procedure:

-

Prepare mild steel specimens by polishing with emery paper, washing with deionized water, degreasing with acetone, and drying.

-

Record the initial weight of each specimen.

-

Prepare a series of 3.5% NaCl solutions containing varying concentrations of this compound. A blank solution with no inhibitor should also be prepared.

-

Immerse the pre-weighed mild steel specimens in the respective solutions for a set period (e.g., 24 hours) at room temperature.

-

After the immersion period, remove the specimens, clean them to remove corrosion products, wash with deionized water and acetone, and dry.

-

Weigh the specimens to determine the weight loss.

-

The inhibition efficiency (IE) can be calculated using the formula: IE (%) = [(W₀ - Wᵢ) / W₀] x 100 Where W₀ is the weight loss in the blank solution and Wᵢ is the weight loss in the inhibitor solution.

The mechanism of inhibition is attributed to the adsorption of the dicyclohexyl thiourea molecules onto the metal surface, forming a protective layer.

Synthesis of N,N'-Dicyclohexylcarbodiimide (DCC)

This compound is a key precursor in the synthesis of N,N'-dicyclohexylcarbodiimide (DCC), a widely used coupling agent in organic synthesis. A common method involves the oxidation of the thiourea.

Materials:

-

This compound

-

n-hexane (solvent)

-

V₂O₅-P₂O₅ catalyst

-

Oxygen gas

Procedure:

-

In a high-pressure autoclave, charge N,N'-dicyclohexylthiourea and n-hexane. A mass ratio of 1.8:1 for the thiourea to solvent can be used.

-

Add the V₂O₅-P₂O₅ catalyst, with the amount being approximately 1% of the total material mass.

-

Introduce oxygen into the autoclave. A mass ratio of 1:0.2 for the thiourea to oxygen is suggested.

-

Pressurize the autoclave to 6 MPa and heat the mixture to 125°C.

-

Maintain these conditions for 2 hours to facilitate the oxidation reaction.

-

After the reaction, cool the mixture to 15°C and perform suction filtration.

-

The filtrate can then be decolorized and subjected to vacuum distillation to obtain pure DCC.

This method has been reported to achieve a yield of 93.2% with a purity of 99.23%.

Role in Drug Development: Inhibition of Soluble Epoxide Hydrolase

Recent research has highlighted the potential of thiourea derivatives as inhibitors of soluble epoxide hydrolase (sEH). This enzyme plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling lipids with anti-inflammatory and vasodilatory properties. By inhibiting sEH, the levels of beneficial EETs can be increased. While the urea analogue, 1,3-dicyclohexylurea, is a known sEH inhibitor, thiourea derivatives are being explored as they may offer improved solubility and bioavailability.

The inhibition of sEH by compounds like this compound represents a promising therapeutic strategy for conditions such as hypertension and inflammation. The general pathway is illustrated below.

Figure 1: The signaling pathway of soluble epoxide hydrolase (sEH) inhibition.

Future Perspectives

The unique structural and chemical properties of this compound position it as a compound of significant interest for future research and development. Its application as a corrosion inhibitor is well-established, and further studies could optimize its formulation for various industrial applications. In the realm of organic synthesis, its role as a precursor to DCC is critical, and new synthetic methodologies may further enhance its utility.

The most exciting prospects for this compound lie in the field of medicinal chemistry. As a potential inhibitor of sEH, it offers a promising scaffold for the development of novel therapeutics for cardiovascular and inflammatory diseases. Further investigation into its structure-activity relationship, pharmacokinetic profile, and in vivo efficacy is warranted to fully realize its therapeutic potential. Additionally, its ability to participate in hydrogen bonding makes it a candidate for applications in crystal engineering and the development of supramolecular assemblies.

References

Synthesis of 1,3-Dicyclohexylthiourea from thiourea and cyclohexylamine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1,3-dicyclohexylthiourea (DCTU) from thiourea and cyclohexylamine. The document provides a comprehensive overview of a specific and efficient synthetic method, including detailed experimental protocols, quantitative data, and a visual representation of the experimental workflow.

Introduction

This compound is a chemical compound with the molecular formula C₁₃H₂₄N₂S.[1] It is structurally characterized by a central thiourea core with two cyclohexyl groups attached to the nitrogen atoms.[1] This compound serves as a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and materials for polymer science.[1][2] Notably, DCTU is a precursor for the production of N,N'-dicyclohexylcarbodiimide (DCC), a widely used coupling agent in peptide synthesis. One effective method for synthesizing this compound involves the direct reaction of thiourea with cyclohexylamine.[1] A patented method highlights the use of Polyethylene Glycol 400 (PEG-400) as a catalyst in an aqueous medium, which presents a greener and more simplified approach compared to traditional methods that often utilize hazardous reagents like carbon disulfide.[3] This guide will focus on the specifics of this PEG-400 catalyzed synthesis.

Reaction and Mechanism

The synthesis of this compound from thiourea and cyclohexylamine proceeds via a nucleophilic substitution reaction. The overall balanced chemical equation for this reaction is:

H₂NC(=S)NH₂ + 2 C₆H₁₁NH₂ → (C₆H₁₁NH)₂C=S + 2 NH₃[1]

In this process, two molecules of cyclohexylamine react with one molecule of thiourea. The reaction is typically heated under reflux conditions to proceed at a reasonable rate.[1][3] The use of PEG-400 as a phase-transfer catalyst facilitates the reaction in an aqueous solvent.[3] The reaction results in the formation of the desired this compound and ammonia as a byproduct.

Quantitative Data Summary

The following table summarizes the quantitative data from various experimental runs for the synthesis of this compound using PEG-400 as a catalyst in water. The data is derived from patent literature, which showcases the impact of varying reactant and catalyst ratios on the reaction yield.

| Experiment Run | Thiourea (mmol) | Cyclohexylamine (mmol) | PEG-400 (mmol) | Water (mL) | Reaction Time (h) | Yield (%) | Melting Point (°C) |

| 1 | 12 | 20 | 0.12 | 18 | 24 | 86 | 178-181 |

| 2 | 12 | 20 | 1.2 | 18 | 24 | 82 | 178-181 |

| 3 | 10 | 20 | 0.4 | 20 | 16 | 80 | 181-182 |

| 4 | 8 | 20 | 0.12 | 18 | 28 | 85 | 178-181 |

| 5 | 10 | 20 | - | filtrate | 36 | 83 | 180-182 |

Data sourced from patent CN1962630A.[3]

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound based on the most effective reported procedure.

Materials:

-

Thiourea (12 mmol, 0.913 g)

-

Cyclohexylamine (20 mmol, 1.98 g, 2.28 mL)

-

Polyethylene Glycol 400 (PEG-400) (0.12 mmol, 0.048 g)

-

Deionized Water (18 mL)

-

Round-bottom flask (50 mL)

-

Reflux condenser

-

Heating mantle with magnetic stirring

-

Buchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

Reaction Setup: To a 50 mL round-bottom flask, add thiourea (12 mmol), cyclohexylamine (20 mmol), PEG-400 (0.12 mmol), and deionized water (18 mL).

-

Reflux: Equip the flask with a reflux condenser and a magnetic stir bar. Heat the mixture to reflux using a heating mantle and maintain vigorous stirring.

-

Reaction Monitoring: Allow the reaction to proceed under reflux for 24 hours. The reaction mixture will appear as a suspension.

-

Work-up: After 24 hours, turn off the heat and allow the reaction mixture to cool to room temperature. As the mixture cools, a white solid product will precipitate.

-

Isolation: Isolate the precipitated solid by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with an adequate amount of cold deionized water to remove any unreacted starting materials and the catalyst.

-

Drying: Dry the purified this compound in a desiccator or a vacuum oven at a low temperature to obtain the final product.

-

Characterization: The final product can be characterized by its melting point (expected to be in the range of 178-181°C) and other spectroscopic methods (e.g., NMR, IR).

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Safety Considerations

-

Cyclohexylamine is a corrosive and flammable liquid. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Thiourea is harmful if swallowed. Avoid inhalation of dust.

-

The reaction generates ammonia gas, which is toxic and has a strong odor. Ensure the reaction is performed in a well-ventilated area.

-

Always follow standard laboratory safety procedures when conducting this synthesis.

Conclusion

The synthesis of this compound from thiourea and cyclohexylamine using PEG-400 as a catalyst in water offers an efficient, environmentally benign, and straightforward method for producing this valuable chemical intermediate. The high yields and simple work-up procedure make it an attractive alternative to other synthetic routes. This guide provides the necessary technical details for researchers and professionals to replicate and potentially scale up this synthesis for various applications in drug development and material science.

References

Mechanism of action of 1,3-Dicyclohexylthiourea in chemical reactions

An In-depth Technical Guide on the Mechanism of Action of 1,3-Dicyclohexylthiourea in Chemical Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (DCTU) is a versatile organic compound that has garnered significant attention in various fields of chemical synthesis and materials science. Its unique structural features, particularly the presence of two bulky cyclohexyl groups and the thiourea moiety, enable it to act as a highly effective organocatalyst, a reagent in multicomponent reactions, and a building block in supramolecular chemistry. This technical guide provides a comprehensive overview of the core mechanisms through which DCTU participates in and influences chemical reactions. It delves into its role as a hydrogen-bond donor in organocatalysis, its application in facilitating key synthetic transformations, and its utility in the formation of cocrystals with active pharmaceutical ingredients (APIs). This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering insights into the practical application and theoretical underpinnings of DCTU's chemical reactivity.

Core Mechanism of Action: Hydrogen-Bonding Catalysis

The primary mechanism by which this compound functions as an organocatalyst is through hydrogen bonding.[1] The two N-H protons of the thiourea group are sufficiently acidic to form strong hydrogen bonds with Lewis basic functional groups, such as carbonyls, nitro groups, and imines.[1] This interaction activates the substrate, making it more susceptible to nucleophilic attack.

The catalytic activity of thiourea derivatives like DCTU is attributed to their ability to form a "double hydrogen bond" with the substrate, effectively holding it in a specific orientation and lowering the energy of the transition state.[1] The bulky cyclohexyl groups on DCTU provide steric hindrance that can influence the stereochemical outcome of a reaction, making it a useful catalyst in asymmetric synthesis.

Bifunctional Activation

In many reactions, DCTU and its derivatives can act as bifunctional catalysts. This means they can simultaneously activate both the electrophile and the nucleophile. For instance, in a Michael addition, the thiourea moiety can activate the Michael acceptor (an α,β-unsaturated carbonyl compound) through hydrogen bonding, while a basic group on a modified DCTU catalyst can deprotonate the Michael donor, increasing its nucleophilicity. This dual activation strategy is a powerful tool in organocatalysis.

References

A Technical Guide to the Biological Activities of Novel 1,3-Dicyclohexylthiourea Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of novel 1,3-dicyclohexylthiourea derivatives. It details their potential as therapeutic agents, focusing on their anticancer, antimicrobial, and enzyme-inhibiting properties. The information is compiled to support further research and development in this promising area of medicinal chemistry.

Synthesis of this compound and its Derivatives

The core structure of this compound is a versatile scaffold for creating a diverse library of compounds. The synthesis is typically straightforward. The parent compound, this compound, can be synthesized by reacting thiourea with cyclohexylamine.[1][2] A common method involves refluxing these components in water with a catalyst like PEG-400, resulting in high yields.[1][2]

Derivatives are often prepared through a single-step reaction between an appropriately substituted isothiocyanate and an amine (like 3-(trifluoromethyl)aniline), allowing for the introduction of various functional groups to explore structure-activity relationships.[3]

Anticancer Activity

Substituted thiourea derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[3][4][5] Studies show that specific derivatives, particularly those with halogenated phenyl groups, are highly potent against human colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cancer cells, often exhibiting greater efficacy than the reference drug cisplatin.[3]

Mechanism of Action: The primary anticancer mechanism involves the induction of apoptosis.[3][6] Treatment with these compounds leads to a significant increase in late apoptotic or necrotic cells.[3] For instance, certain derivatives have been shown to induce late apoptosis in up to 99% of colon cancer cells.[3] This process is often mediated through an intrinsic pathway involving the activation of caspase-3.[6] Additionally, some derivatives act as inhibitors of interleukin-6 (IL-6) secretion in colon cancer cells, suggesting an anti-inflammatory component to their anticancer effect.[3]

Quantitative Data: In Vitro Cytotoxicity

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 3,4-Dichlorophenyl Derivative | Colon (SW620) | 1.5 ± 0.72 | [3] |

| 4-(Trifluoromethyl)phenyl Derivative | Colon (SW620) | 5.8 ± 0.76 | [3] |

| 4-Chlorophenyl Derivative | Colon (SW620) | 7.6 ± 1.75 | [3] |

| Bis-benzo[d][1][3]dioxol-5-yl Derivative | Liver (HepG2) | 2.38 | [4] |

| Bis-benzo[d][1][3]dioxol-5-yl Derivative | Colon (HCT116) | 1.54 | [4] |

| Bis-benzo[d][1][3]dioxol-5-yl Derivative | Breast (MCF-7) | 4.52 | [4] |

| N,N'-Diarylthiourea Derivative | Breast (MCF-7) | 338.33 ± 1.52 | [6][7] |

| Lenalidomide-Thiourea Hybrid | Renal (Caki) | 9.88 |

Antimicrobial Activity

Thiourea derivatives are recognized for their broad-spectrum antimicrobial properties.[5][7] They have shown activity against various bacterial and fungal strains, including Gram-positive and Gram-negative bacteria.[5][8] The introduction of specific substituents, such as fluorine atoms or trifluoromethyl groups, can significantly enhance their antibacterial and antifungal effects.[8]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Amine-derived Thiourea | E. faecalis, P. aeruginosa | 40 - 50 | [5] |

| 1,3,4-Thiadiazole Hybrid | S. aureus | 1.56 | [9] |

| 1,3,4-Thiadiazole Hybrid | B. subtilis | 0.78 | [9] |

| Benzo[d]thiazole Derivative | S. aureus, E. coli, A. niger | 50 - 75 | [10] |

Enzyme Inhibition

The thiourea scaffold is a key component in the design of various enzyme inhibitors. While research on this compound is emerging, the closely related 1,3-dicyclohexylurea (DCU) is a well-established potent inhibitor of soluble epoxide hydrolase (sEH).[11] The sEH enzyme degrades epoxyeicosatrienoic acids (EETs), which are signaling lipids with anti-inflammatory and vasodilatory properties.[11] Inhibition of sEH by DCU-based compounds increases EET levels, making it a promising strategy for treating hypertension and inflammation.[11] Thiourea derivatives in general have been investigated as inhibitors for a range of enzymes, including kinases, cyclooxygenase (COX), and acetylcholinesterase (AChE).[3][7][12]

References

- 1. Buy this compound | 1212-29-9 [smolecule.com]

- 2. CN1962630A - N'-dicyclohexyl thiourea preparation method - Google Patents [patents.google.com]

- 3. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and anticancer activity of bis-benzo[d][1,3]dioxol-5-yl thiourea derivatives with molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

1,3-Dicyclohexylthiourea as a Soluble Epoxide Hydrolase (sEH) Inhibitor: A Technical Guide

Executive Summary: Soluble epoxide hydrolase (sEH) is a critical enzyme that metabolizes anti-inflammatory and vasodilatory lipid mediators known as epoxyeicosatrienoic acids (EETs).[1] Inhibition of sEH is a promising therapeutic strategy for a variety of diseases, including hypertension, inflammation, and pain.[1][2][3] This guide provides a detailed technical overview of 1,3-dicyclohexylthiourea (DCTU) as a potential inhibitor of sEH. While the thiourea scaffold is of significant interest, the vast majority of published research focuses on its close analogue, 1,3-dicyclohexylurea (DCU), a potent and well-characterized sEH inhibitor.[1][4] Therefore, this document will use DCU as the primary exemplar to discuss the mechanism of action, inhibitory potency, and relevant experimental protocols associated with this chemical scaffold, while providing specific details for DCTU where available.

Introduction to Soluble Epoxide Hydrolase (sEH)

Soluble epoxide hydrolase, encoded by the EPHX2 gene, is a bifunctional homodimeric enzyme found in various tissues, including the liver, kidney, and vasculature.[5][6] It possesses two distinct domains: an N-terminal lipid phosphate phosphatase domain and a C-terminal hydrolase domain, which is the primary target for the inhibitors discussed herein.[5][6][7]

The C-terminal hydrolase domain plays a crucial role in the arachidonic acid cascade. It catalyzes the hydrolysis of epoxides, such as EETs, into their corresponding, and generally less biologically active, diols (dihydroxyeicosatrienoic acids or DHETs).[3][8] This conversion effectively diminishes the beneficial effects of EETs, which include vasodilation, anti-inflammatory actions, and analgesia.[1][7] Consequently, inhibiting sEH activity increases the bioavailability of EETs, amplifying their protective physiological effects.[1][8]

The sEH Signaling Pathway and Mechanism of Inhibition

The sEH enzyme is a key regulator of lipid signaling pathways. Polyunsaturated fatty acids, like arachidonic acid, are metabolized by cytochrome P450 (CYP450) epoxygenases to form epoxy-fatty acids, including the four regioisomers of EETs.[2][8] These EETs exert anti-inflammatory effects, in part by inhibiting the NF-κB signaling pathway.[3][8] The sEH enzyme hydrolyzes these EETs to DHETs, terminating their signaling activity.[3]

Urea and thiourea-based inhibitors, such as DCU and DCTU, act as potent, competitive, tight-binding inhibitors of the sEH hydrolase domain.[1] The mechanism involves the urea or thiourea carbonyl/thiocarbonyl oxygen/sulfur acting as a hydrogen bond acceptor, interacting with key tyrosine residues (e.g., Tyr381 and Tyr465) in the enzyme's active site.[9][10] These interactions mimic the transition state of the epoxide hydrolysis reaction, effectively blocking substrate access and catalysis.[10] The dicyclohexyl groups occupy hydrophobic tunnels within the active site, contributing significantly to the binding affinity.[10]

Quantitative Inhibitory Potency

The inhibitory potency of compounds against sEH is typically measured by their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). Lower values for these parameters indicate higher potency. As previously noted, extensive data exists for 1,3-dicyclohexylurea (DCU), which serves as a benchmark for this inhibitor class.

| Compound | Enzyme Source | IC50 | Ki | Reference |

| 1,3-Dicyclohexylurea (DCU) | Human, recombinant | 3 nM | - | [1] |

| 1,3-Dicyclohexylurea (DCU) | Murine, recombinant | 4 nM | - | [1] |

| N-Cyclohexyl-N'-iodophenyl urea (CIU) | Human, recombinant | 120 nM | - | [9] |

| N-Cyclohexyl-N'-iodophenyl urea (CIU) | Murine, recombinant | 70 nM | - | [9] |

Note: Specific inhibitory data for this compound (DCTU) against sEH is not widely available in peer-reviewed literature. The data presented for the urea analogue (DCU) highlights the high potency of the dicyclohexyl scaffold.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of 1,3-disubstituted thioureas involves the reaction of an amine with a thiocarbonyl source.

-

Principle: The reaction of thiourea with cyclohexylamine under controlled conditions.[11]

-

Procedure Outline:

-

Dissolve thiourea in a suitable solvent, such as ethanol or water.

-

Add cyclohexylamine to the solution. The stoichiometry is critical and typically involves a molar excess of the amine.

-

Heat the reaction mixture under reflux for a specified period to drive the reaction to completion.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) to yield pure this compound as a white crystalline solid.[12][13]

-

Recombinant Human sEH (hsEH) Expression and Purification

Active recombinant hsEH can be produced in various systems, with mammalian and bacterial systems being common.[14][15]

-

Principle: Overexpression of the full-length human EPHX2 gene in a suitable host (e.g., HEK293-F mammalian cells or E. coli) followed by affinity chromatography purification.[14][16]

-

Procedure Outline (HEK293-F System):

-

Transfection: Transiently transfect suspension-adapted HEK293-F cells with an expression vector containing the full-length hsEH cDNA sequence.

-

Expression: Culture the cells for 48-72 hours post-transfection to allow for protein expression.

-

Harvesting & Lysis: Harvest the cells by centrifugation and lyse them using a suitable lysis buffer containing protease inhibitors.

-

Clarification: Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant containing the soluble hsEH protein.

-

Purification: Purify the hsEH from the clarified lysate using affinity chromatography (e.g., Ni-NTA for His-tagged protein) followed by size-exclusion chromatography for higher purity.[16]

-

Verification: Confirm the purity and identity of the protein using SDS-PAGE and Western Blot analysis. The activity of the purified enzyme should be confirmed using an enzymatic assay.[14][16]

-

In Vitro sEH Inhibition Assay (IC50 Determination)

A fluorometric assay is a common high-throughput method to determine the inhibitory potency of compounds against sEH.[17][18]

-

Principle: The assay measures the hydrolysis of a non-fluorescent epoxide substrate, such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME) or CMNPC, into a highly fluorescent product.[17][18] The rate of fluorescence increase is proportional to sEH activity, and a decrease in this rate in the presence of an inhibitor indicates inhibition.

-

Materials:

-

Procedure:

-

Inhibitor Dilution: Prepare a serial dilution of DCTU in assay buffer from a concentrated DMSO stock. Ensure the final DMSO concentration in the assay is low (<1%) to avoid affecting enzyme activity.

-

Assay Setup: To the wells of a microplate, add the assay buffer, followed by the diluted inhibitor solutions or vehicle control (DMSO in assay buffer).

-

Enzyme Addition: Add the diluted sEH enzyme solution to all wells except for "no enzyme" background controls.

-

Pre-incubation: Incubate the plate for 5-10 minutes at room temperature (or 30°C) to allow the inhibitor to bind to the enzyme.[17]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.

-

Kinetic Measurement: Immediately measure the increase in fluorescence intensity over time (e.g., every minute for 15-20 minutes) using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/465 nm for the product of PHOME hydrolysis).[17]

-

Data Analysis: Calculate the initial reaction rate (slope of the linear portion of the fluorescence vs. time plot) for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[18]

-

References

- 1. benchchem.com [benchchem.com]

- 2. Targeting the soluble epoxide hydrolase pathway as a novel therapeutic approach for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Soluble epoxide hydrolase is a therapeutic target for acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Soluble epoxide hydrolase maintains steady-state lipid turnover linked with autocrine signaling in peritoneal macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Regulation of soluble epoxide hydrolase in renal-associated diseases: insights from potential mechanisms to clinical researches [frontiersin.org]

- 7. Soluble epoxide hydrolase: Gene structure, expression and deletion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Impact of Soluble Epoxide Hydrolase and Epoxyeicosanoids on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Human soluble epoxide hydrolase: Structural basis of inhibition by 4-(3-cyclohexylureido)-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Buy this compound | 1212-29-9 [smolecule.com]

- 12. This compound CAS#: 1212-29-9 [m.chemicalbook.com]

- 13. Page loading... [guidechem.com]

- 14. Expression, purification, and characterisation of human soluble Epoxide Hydrolase (hsEH) and of its functional C-terminal domain - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Expression, purification, and characterisation of human soluble Epoxide Hydrolase (hsEH) and of its functional C-terminal domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. lcms.cz [lcms.cz]

- 19. pnas.org [pnas.org]

The Pivotal Role of 1,3-Dicyclohexylthiourea as a Versatile Intermediate in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dicyclohexylthiourea (DCTU) has emerged as a crucial and versatile intermediate in the field of organic synthesis. Its unique structural features, characterized by the presence of a thiourea moiety flanked by two bulky cyclohexyl groups, impart distinct reactivity and catalytic activity. This technical guide provides a comprehensive overview of the synthesis, properties, and diverse applications of DCTU as an intermediate, with a particular focus on its role in the construction of complex molecular architectures relevant to drug discovery and development. This document details key experimental protocols, summarizes quantitative data, and visually represents reaction mechanisms and workflows to serve as a valuable resource for professionals in the chemical and pharmaceutical sciences.

Introduction

This compound, a white crystalline solid, has garnered significant attention in organic chemistry beyond its traditional applications as a corrosion inhibitor and rubber vulcanizing agent.[1] Its utility as a synthetic intermediate stems from the reactive nature of the thiourea functional group, which can participate in a variety of chemical transformations. The cyclohexyl substituents provide steric bulk, influencing the stereochemical outcome of reactions and enhancing the stability of the molecule.

This guide explores the multifaceted role of DCTU in organic synthesis, highlighting its application in the preparation of valuable compound classes such as heterocycles and guanidines. Furthermore, it delves into its function as an organocatalyst, facilitating key carbon-carbon bond-forming reactions.

Synthesis of this compound

The preparation of this compound can be accomplished through several synthetic routes, with the reaction of cyclohexylamine with either thiourea or carbon disulfide being the most common.

From Thiourea and Cyclohexylamine

A straightforward and widely used method involves the condensation of thiourea with two equivalents of cyclohexylamine. This reaction typically proceeds under reflux conditions and can be catalyzed by agents such as polyethylene glycol (PEG-400).

Experimental Protocol:

A mixture of 12 mmol of thiourea, 20 mmol of cyclohexylamine, and 0.12 mmol of PEG-400 in 18 mL of water is heated under reflux for 24 hours. Upon cooling, the product precipitates and can be isolated by filtration, washed with water, and dried to yield N,N'-dicyclohexylthiourea.[2]

From Cyclohexylamine and Carbon Disulfide

An alternative industrial method involves the reaction of cyclohexylamine with carbon disulfide. This reaction can be catalyzed by various systems, including triethanolamine or a synergistic combination of zinc oxide and aluminum trioxide.[2] While efficient, this method requires careful handling due to the volatility and flammability of carbon disulfide and the generation of toxic hydrogen sulfide gas.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₄N₂S | [3] |

| Molecular Weight | 240.41 g/mol | [3] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 178-181 °C | [2] |

| Solubility | Insoluble in water | [1] |

| ¹H NMR (400 MHz, DMSO-d₆) | See Table 2 | [3] |

| ¹³C NMR (DMSO-d₆) | See Table 3 | [3] |

Table 1: Physical Properties of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.25 | br s | 2H | NH |

| 3.85 | m | 2H | CH-N |

| 1.80-1.10 | m | 20H | Cyclohexyl-CH₂ |

Table 2: ¹H NMR Spectroscopic Data for this compound in DMSO-d₆

| Chemical Shift (δ) ppm | Assignment |

| 180.5 | C=S |

| 52.0 | CH-N |

| 32.5 | Cyclohexyl-CH₂ |

| 25.5 | Cyclohexyl-CH₂ |

| 24.8 | Cyclohexyl-CH₂ |

Table 3: ¹³C NMR Spectroscopic Data for this compound in DMSO-d₆

Role as an Intermediate in Heterocyclic Synthesis

This compound serves as a valuable precursor for the synthesis of various heterocyclic compounds, particularly pyrimidine derivatives through the Biginelli reaction.

Synthesis of Dihydropyrimidinones (Biginelli Reaction)

The Biginelli reaction is a one-pot multicomponent reaction that involves the condensation of an aldehyde, a β-ketoester, and a urea or thiourea to form dihydropyrimidinones. These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. The use of thiourea derivatives like DCTU leads to the corresponding dihydropyrimidinethiones.

Experimental Protocol (General):

A mixture of an aldehyde (1 mmol), a 1,3-dicarbonyl compound (1 mmol), and this compound (1.2 mmol) is heated in a suitable solvent (e.g., ethanol) with a catalytic amount of acid (e.g., HCl). The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated product is isolated by filtration and purified by recrystallization. Yields for this reaction are typically in the range of 34% to 72%.[4]

Intermediate in the Synthesis of Guanidines

This compound is a key intermediate in the synthesis of substituted guanidines, a class of compounds with significant biological activities and applications as strong organic bases. The conversion of a thiourea to a guanidine typically involves an S-alkylation step to form a thiouronium salt, followed by reaction with an amine.

Experimental Protocol (General):

To a solution of this compound in a suitable solvent, an alkylating agent (e.g., methyl iodide) is added to form the S-methyl-1,3-dicyclohexylisothiouronium salt. Subsequently, an excess of the desired primary or secondary amine is added, and the reaction mixture is stirred, often with heating, to afford the corresponding substituted guanidine.

Role as a Bifunctional Organocatalyst

The thiourea moiety in DCTU can act as a hydrogen bond donor, activating electrophiles, while a basic site elsewhere in the catalyst or reaction medium can activate the nucleophile. This bifunctional activation is particularly effective in asymmetric catalysis.

Michael Addition Reactions

This compound and its derivatives are effective catalysts for the Michael addition of nucleophiles to α,β-unsaturated compounds. The thiourea group activates the Michael acceptor through hydrogen bonding, while a basic co-catalyst or a basic group appended to the thiourea backbone activates the Michael donor.

Applications in Drug Development

The ability of this compound to serve as an intermediate in the synthesis of diverse molecular scaffolds makes it a valuable tool in drug discovery. The pyrimidine and guanidine cores are prevalent in a wide range of biologically active molecules, including antiviral, antibacterial, and anticancer agents.

While direct examples of DCTU as an intermediate in the synthesis of marketed antiviral drugs are not prominently documented in readily available literature, its role in constructing heterocyclic systems that are analogous to those found in antiviral compounds is significant. For instance, the dihydropyrimidinethione scaffold accessible through DCTU-mediated Biginelli reactions is a key structural motif in various bioactive compounds. The development of novel synthetic routes to these core structures using versatile intermediates like DCTU is an active area of research in medicinal chemistry.

Conclusion

This compound is a highly valuable and versatile intermediate in modern organic synthesis. Its accessibility, coupled with the reactivity of the thiourea moiety, allows for the efficient construction of complex molecules, including important heterocyclic and guanidinyl-containing compounds. Furthermore, its application as a bifunctional organocatalyst highlights its utility in promoting key bond-forming reactions. For researchers and professionals in drug development, a thorough understanding of the chemistry of this compound opens up a wide range of possibilities for the design and synthesis of novel therapeutic agents. The experimental protocols and mechanistic insights provided in this guide serve as a practical resource for harnessing the full potential of this remarkable synthetic building block.

References

An In-depth Technical Guide on the Cytotoxic Effects of 1,3-Disubstituted Thiourea Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cytotoxic effects of 1,3-disubstituted thiourea compounds, a promising class of molecules in anticancer research. It consolidates key findings on their efficacy, mechanisms of action, and the experimental methodologies used for their evaluation.

Quantitative Cytotoxicity Data

The cytotoxic potential of various 1,3-disubstituted thiourea derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from several key studies are summarized below, offering a comparative look at the efficacy of different substitutions.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 3-(trifluoromethyl)phenylthiourea analogs | [1][2] | ||

| 1-(2,4-Dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (Compound 1) | SW480 (colon) | 10.0 | [1] |

| SW620 (colon) | 3.9 | [1] | |

| PC3 (prostate) | 7.5 | [1] | |

| K-562 (leukemia) | 6.8 | [1] | |

| 1-(3,4-Dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (Compound 2) | SW480 (colon) | 9.0 | [3] |

| SW620 (colon) | 1.5 - 8.9 | [1][2][3] | |

| PC3 (prostate) | 6.5 | [1] | |

| K-562 (leukemia) | 6.3 | [3] | |

| 1-(3-Chlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (Compound 3) | SW480 (colon) | 8.8 | [1] |

| SW620 (colon) | 4.8 | [1] | |

| PC3 (prostate) | 7.9 | [1] | |

| K-562 (leukemia) | 9.8 | [1] | |

| 1-(4-CF3-phenyl) derivative (Compound 8) | SW620 (colon) | 1.5 - 8.9 | [1][2] |

| Diarylthiourea | [4] | ||

| Diarylthiourea (Compound 4) | MCF-7 (breast) | 338.33 ± 1.52 | [4] |

| Benzimidazole thiourea derivatives | [4] | ||

| Compound 7l | HL-60(TB) (leukemia) | Potent activity | [4] |

| SR (leukemia) | Potent activity | [4] | |

| Thiadiazole containing thiourea | [5] | ||

| Compound 4b | Human Leukemia-60 | Potent antileukemic activity | [5] |

| Benzodioxole moiety-bearing thiourea | [6] | ||

| N1,N3-disubstituted-thiosemicarbazone 7 | HCT116 (colon) | 1.11 | [6] |

| HepG2 (liver) | 1.74 | [6] | |

| MCF-7 (breast) | 7.0 | [6] | |

| 1,3-phenyl bis-thiourea | [7][8] | ||

| "41J" | Multiple cancer cell lines | Nanomolar concentrations | [7][8] |

Experimental Protocols

The investigation into the cytotoxic effects of 1,3-disubstituted thiourea compounds employs a variety of established experimental protocols.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay : This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.

-

Cancer cells are seeded in 96-well plates and incubated.

-

Cells are treated with various concentrations of the thiourea compounds for a specified period (e.g., 24, 48, or 72 hours).

-

MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value is then calculated.

-

-

Trypan Blue Exclusion Test : This assay is used to differentiate viable from non-viable cells.

-

Cells are harvested after treatment with the thiourea compounds.

-

The cell suspension is mixed with an equal volume of trypan blue dye.

-

Viable cells with intact membranes exclude the dye, while non-viable cells take it up and appear blue.

-

The number of viable and non-viable cells is counted using a hemocytometer to determine the percentage of viable cells.[1][2]

-

-

Annexin V-FITC and Propidium Iodide (PI) Staining : This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

-

Cells are treated with the thiourea compounds for a defined period.

-

The cells are harvested, washed, and resuspended in binding buffer.

-

Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and PI (which enters cells with compromised membranes, i.e., late apoptotic and necrotic cells) are added.

-

-

Propidium Iodide (PI) Staining and Flow Cytometry : This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

Following treatment with the compounds, cells are harvested and fixed (e.g., with ethanol).

-

The fixed cells are treated with RNase to remove RNA and then stained with PI, which intercalates with DNA.

-

The DNA content of the cells is quantified by flow cytometry, allowing for the determination of the cell cycle phase distribution.[4][7]

-

-

ELISA (Enzyme-Linked Immunosorbent Assay) : This technique is used to quantify the levels of specific proteins, such as cytokines (e.g., IL-6) or caspases (e.g., caspase-3), in cell lysates or culture supernatants.[2][4]

-

Western Blotting : This method is used to detect and quantify specific proteins involved in signaling pathways (e.g., Bax, Bcl-2, caspases).

-

Tubulin Polymerization Assay : To directly assess the effect of compounds on microtubule formation, purified tubulin is incubated with the test compounds, and the extent of polymerization is measured over time, often by monitoring changes in turbidity.[7][8]

Signaling Pathways and Mechanisms of Action

1,3-Disubstituted thiourea compounds exert their cytotoxic effects through the modulation of several key cellular signaling pathways, primarily leading to apoptosis and cell cycle arrest.

Many thiourea derivatives have been shown to be potent inducers of apoptosis.[1][2][4] This programmed cell death is often initiated through the intrinsic pathway, characterized by an increased Bax/Bcl-2 ratio, which leads to the activation of initiator caspases like caspase-9, and subsequently, executioner caspases such as caspase-3 and caspase-7.[4][10] Some compounds also induce late-stage apoptosis.[1][2]

Caption: Intrinsic apoptosis pathway induced by thiourea compounds.

Several 1,3-disubstituted thiourea derivatives have been observed to cause cell cycle arrest at different phases, thereby inhibiting cancer cell proliferation. For instance, some diarylthioureas can induce S-phase arrest, while other derivatives cause arrest in the G0/G1 or G2/M phases.[4][11] A notable mechanism for some compounds is the inhibition of microtubule polymerization, leading to mitotic arrest in prometaphase.[7][8]

References

- 1. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. researchgate.net [researchgate.net]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A novel synthetic 1,3-phenyl bis-thiourea compound targets microtubule polymerization to cause cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A novel synthetic 1,3-phenyl bis-thiourea compound targets microtubule polymerization to cause cancer cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bip.wum.edu.pl [bip.wum.edu.pl]

Methodological & Application

Application Notes and Protocols: The Role of Dicyclohexyl-Containing Reagents in Solid-Phase Peptide Synthesis

A clarification on 1,3-Dicyclohexylthiourea: Initial research indicates that this compound (DCTU) is not commonly utilized as a reagent in solid-phase peptide synthesis (SPPS). The prevalent reagent with a similar structure is N,N'-dicyclohexylcarbodiimide (DCC), which generates the byproduct 1,3-dicyclohexylurea (DCU). This document will focus on the application of the widely-used DCC and the management of its DCU byproduct in SPPS.

Introduction

Solid-phase peptide synthesis (SPPS) is a fundamental technique for the chemical synthesis of peptides and small proteins.[1] The stepwise assembly of amino acids on a solid support revolutionized peptide science, enabling the development of numerous therapeutics and research tools.[1][2] A critical step in SPPS is the formation of the amide (peptide) bond between two amino acids. This reaction is facilitated by coupling reagents that activate the carboxylic acid group of one amino acid to react with the amino group of another.[3]

N,N'-dicyclohexylcarbodiimide (DCC) has historically been a popular and cost-effective coupling reagent.[4][5] However, its use is accompanied by the formation of a notoriously insoluble byproduct, 1,3-dicyclohexylurea (DCU), which can complicate the purification of the final peptide.[4][5]

Mechanism of Action: DCC in Peptide Bond Formation

DCC functions as a dehydrating agent, facilitating the formation of a peptide bond by removing the elements of water.[6][7] The process involves the activation of a C-terminal carboxylic acid of an N-protected amino acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the N-terminal amine of the growing peptide chain, which is anchored to the solid support. This reaction yields the desired peptide bond and releases 1,3-dicyclohexylurea (DCU) as a byproduct.[4]

Figure 1: DCC-mediated peptide bond formation.

Challenges with the DCU Byproduct

The primary drawback of using DCC in SPPS is the formation of the insoluble 1,3-dicyclohexylurea (DCU) byproduct.[5] The physicochemical properties of DCU present significant challenges during peptide purification.

Quantitative Data: Physicochemical Properties of DCU

| Property | Value | Reference |

| Chemical Formula | C₁₃H₂₄N₂O | [4] |

| Molar Mass | 224.34 g/mol | [4] |

| Appearance | White crystalline solid | [4] |

| Melting Point | 230-233 °C | [4] |

| Solubility in Water | Insoluble (<0.05%) | [4] |

| Solubility in Organic Solvents | Sparingly soluble | [4] |

Due to its low solubility, DCU can co-precipitate with the cleaved peptide, making purification by standard methods like reversed-phase HPLC difficult.[4]

Experimental Protocols

Protocol 1: Removal of DCU by Filtration/Washing

This protocol is suitable when the desired peptide is soluble in the cleavage cocktail and precipitation solvent, allowing for the separation of the insoluble DCU.

Materials:

-

Crude peptide mixture containing DCU

-

Trifluoroacetic acid (TFA)-based cleavage cocktail

-

Cold diethyl ether

-

Filtration apparatus

Methodology:

-

Following the cleavage of the peptide from the solid support using a TFA-based cocktail, concentrate the solution under a stream of nitrogen or via rotary evaporation.[4]

-

Add cold diethyl ether to the concentrated solution to precipitate the crude peptide.[4]

-

The majority of the DCU will remain in the mother liquor, while some may co-precipitate with the peptide.

-

Collect the precipitated peptide by filtration.[4]

-

Wash the collected peptide crystals with cold diethyl ether to remove residual DCU.

Figure 2: Workflow for DCU removal by precipitation and filtration.

Protocol 2: Quantification of Residual DCU by HPLC

This protocol provides a method for quantifying the amount of residual DCU in the final peptide product.

Materials:

-

Purified peptide sample

-

DCU standard

-

HPLC system with a UV detector

-

Reversed-phase C18 column

-

Acetonitrile (ACN)

-

Water with 0.1% TFA

Methodology:

-

Prepare a standard curve of DCU by dissolving known concentrations in a suitable solvent (e.g., ACN).

-

Dissolve the purified peptide sample in the mobile phase.

-

Inject the peptide sample and DCU standards onto the HPLC system.

-

Elute with a gradient of ACN in water (both containing 0.1% TFA).

-

Monitor the elution at a suitable wavelength (e.g., 214 nm).

-

Quantify the amount of DCU in the peptide sample by comparing the peak area to the standard curve.[4]

Alternatives to DCC in SPPS

To circumvent the issues associated with DCU, several alternative coupling reagents have been developed. These alternatives often produce more soluble byproducts, simplifying peptide purification.

Comparative Data of DCC Alternatives

| Coupling Reagent | Byproduct | Byproduct Solubility | Key Advantages | Key Disadvantages |

| DCC/HOBt | Dicyclohexylurea (DCU) | Insoluble in most organic solvents | Low cost, effective for many standard couplings.[5] | Insoluble DCU complicates purification, especially in SPPS.[5] DCC is a known allergen.[5] |

| DIC/Additive (e.g., HOBt) | Diisopropylurea (DIU) | Soluble in most organic solvents | Soluble byproduct is easily washed away in SPPS.[8] DIC is a liquid, making it easy to handle.[9] | |

| EDC/NHS | Water-soluble urea | Water-soluble | Ideal for aqueous-phase reactions and bioconjugation.[5] | |

| HATU/HBTU/PyBOP | Tetramethylurea | Soluble | High coupling efficiency, fast reaction rates, suitable for difficult sequences.[5] | Higher cost compared to carbodiimides. |

DIC (N,N'-Diisopropylcarbodiimide): A close analog of DCC, DIC, is widely used in SPPS because its byproduct, 1,3-diisopropylurea (DIU), is soluble in common organic solvents like dichloromethane (DCM) and dimethylformamide (DMF), making it easily washable from the resin-bound peptide.[8][10]

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): This is a water-soluble carbodiimide, making it and its urea byproduct easy to remove during aqueous workups.[5] It is particularly useful for conjugating peptides to proteins in aqueous buffers.[10]

Uronium/Aminium and Phosphonium Salts (HATU, HBTU, PyBOP): These reagents generally offer higher coupling efficiencies and faster reaction times than carbodiimides, especially for sterically hindered amino acids or "difficult" sequences prone to aggregation.[5] Their byproducts are also soluble in common SPPS solvents.[5]

Figure 3: Comparison of byproduct solubility for common carbodiimides.

Conclusion

While DCC is an effective and economical coupling reagent, the insolubility of its DCU byproduct poses a significant challenge in solid-phase peptide synthesis, often necessitating specific purification strategies. The development of alternative coupling reagents with more soluble byproducts, such as DIC, EDC, and various onium salts, has provided researchers and drug developers with a broader toolkit to achieve high-purity peptides with greater efficiency. The choice of coupling reagent should be carefully considered based on the specific peptide sequence, the scale of the synthesis, and the available purification methods.

References

- 1. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. peptide.com [peptide.com]

- 3. ペプチド合成 | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. aklectures.com [aklectures.com]

- 8. benchchem.com [benchchem.com]

- 9. youtube.com [youtube.com]

- 10. bachem.com [bachem.com]

Application Notes and Protocols: The Role of 1,3-Dicyclohexylthiourea in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals